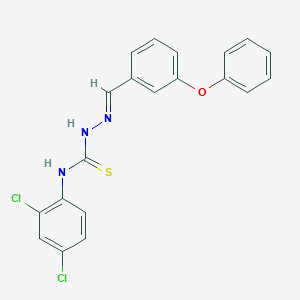![molecular formula C15H17ClN2OS B449354 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide CAS No. 438457-11-5](/img/structure/B449354.png)
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide (NBT-2CA) is an organosulfur compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of thiazole, which is a heterocyclic compound containing a sulfur atom and two nitrogen atoms in its ring structure. NBT-2CA has been studied for its potential use in organic synthesis, as a catalyst for chemical reactions, and as an inhibitor of enzymes. In addition, NBT-2CA has been investigated for its potential use in biomedical research, as a therapeutic agent, and as an imaging agent.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Environmental Research
Chloroacetamides in Herbicide Research : Chloroacetamides, such as those related to N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide, have been widely used in agricultural sciences, particularly as herbicides. They are known for their ability to inhibit the synthesis of very-long-chain fatty acids in plants, impacting plant growth and development. Research on chloroacetamides has also explored their environmental fate, degradation pathways, and the efficacy of various remediation technologies to mitigate their environmental impact (Böger, Matthes, & Schmalfuss, 2000); (Mohanty & Jena, 2019).
Pharmacological Activities of Thiazolidines : The thiazolidine ring, a core component of the compound , is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of pharmacological activities. Thiazolidines have been explored for their antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. This highlights the compound's potential in the development of new therapeutic agents (Pandey, Singh, Sharma, & Kumar, 2011).
Chemical Synthesis and Transformation Research
- Chemical Synthesis and Structural Properties : Compounds containing the thiazole and chloroacetamide groups are subjects of chemical research focused on their synthesis, structural properties, and reactivity. Studies have looked into innovative synthetic routes, spectroscopic characterization, and the exploration of novel chemical transformations that these compounds can undergo. Such research provides foundational knowledge that aids in the design of compounds with desired biological or chemical properties for various applications (Issac & Tierney, 1996).
Environmental and Toxicological Research
- Environmental Impact and Toxicological Assessments : The environmental persistence and potential toxicological effects of chloroacetamides, including compounds structurally similar to N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide, have been a focus of environmental science research. Studies assess the degradation pathways, environmental fate, and the efficacy of remediation strategies to address the ecological impacts of these chemicals. This research is crucial for understanding the environmental safety and regulatory aspects of using such compounds (Bond, Huang, Templeton, & Graham, 2011).
Wirkmechanismus
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVIHUIDOZMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-nitrophenyl}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B449274.png)
![ethyl (4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B449275.png)
![2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B449276.png)
![N-{4-nitro-2-methylphenyl}-4-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-4-oxobutanamide](/img/structure/B449277.png)

![4-methoxy-N-[5-[(4-methoxybenzoyl)amino]-2-(phenyldiazenyl)phenyl]benzamide](/img/structure/B449282.png)
![N'-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)-2-methyl-3-furohydrazide](/img/structure/B449283.png)

![Methyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449287.png)
![3-{(2Z)-2-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B449288.png)

![N'~1~,N'~6~-bis[1-(1-naphthyl)ethylidene]hexanedihydrazide](/img/structure/B449292.png)